molecular formula C7H5ClN2 B1632317 5-(Chloromethyl)nicotinonitrile CAS No. 562074-59-3

5-(Chloromethyl)nicotinonitrile

Cat. No. B1632317
CAS RN: 562074-59-3
M. Wt: 152.58 g/mol
InChI Key: XHUTYLPZWIBCIZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)nicotinonitrile is a chemical compound with the CAS Number: 562074-59-3 . It has a molecular weight of 152.58 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)nicotinonitrile is represented by the linear formula C7H5ClN2 . The InChI code for this compound is 1S/C7H5ClN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2 .


Physical And Chemical Properties Analysis

5-(Chloromethyl)nicotinonitrile is a solid under normal conditions . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

5-(Chloromethyl)nicotinonitrile, a derivative of nicotinonitrile, is used in various synthetic processes. For example, a study by Chen Qi-fan (2010) discusses the synthesis of 5-Bromo-nicotinonitrile, a similar compound, from 5-Bromo-nicotinic acid. This process involves chlorination and reactions with ammonium aqueous and POCl3 to achieve the desired yield. This method highlights the potential synthetic applications of 5-(Chloromethyl)nicotinonitrile in creating related compounds (Chen Qi-fan, 2010).

Biological and Medicinal Research

In the biological and medicinal field, nicotinonitrile derivatives have shown potential. For instance, Chandrasekhar Challa et al. (2021) synthesized 2-amino-4,6-disubstituted nicotinonitrile derivatives and evaluated them as potential inhibitors of SIRT1, a protein linked to aging and metabolism. This indicates the scope of research in which 5-(Chloromethyl)nicotinonitrile derivatives can be involved, given their structural similarities (Chandrasekhar Challa et al., 2021).

Catalytic and Reaction Studies

Kento Iwai et al. (2022) explored the synthesis of multiply arylated nicotinonitriles, highlighting the interest in developing new synthetic methods for such compounds. Their work presents a new strategy for synthesizing multi-substituted nicotinonitriles, underlining the chemical versatility of compounds like 5-(Chloromethyl)nicotinonitrile (Kento Iwai et al., 2022).

Safety and Hazards

The safety information for 5-(Chloromethyl)nicotinonitrile indicates that it is a hazardous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H302-H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-(Chloromethyl)nicotinonitrile are not mentioned in the sources I found, it’s clear that this compound is used in research and development . This suggests that it may continue to be used in various scientific and industrial applications.

properties

IUPAC Name

5-(chloromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUTYLPZWIBCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622931
Record name 5-(Chloromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)nicotinonitrile

CAS RN

562074-59-3
Record name 5-(Chloromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 0.2 g (1.49 mmol) of 5-(hydroxymethyl)pyridine-3-carbonitrile in 2 mL of DCM is added 1 mL (4 mmol) of HCl 4N in dioxane. The mixture is concentrated under reduced pressure and then added to 0.65 mL (8.95 mmol) of thionyl chloride followed by heating for 3 hours at 60° C. After cooling to room temperature, the medium is taken up in 20 mL of toluene, and the precipitate formed is filtered off and then treated with 30 mL of DCM and 30 mL of saturated NaHCO3 solution. The organic phase is separated out and dried over Na2SO4 and then concentrated under reduced pressure. 161 mg of 5-(chloromethyl)pyridine-3-carbonitrile are obtained in the form of an oil.
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0.2 g
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Synthesis routes and methods II

Procedure details

Add thionyl chloride (1 mL) to a solution of 5-hydroxymethyl-nicotinonitrile (45 mg, 0.34 mmol, 1 equiv) in anhydr CH2Cl2 (1 mL). After 20 min, basify the reaction with satd aq NaHCO3 (12 mL). Extract this mixture with Et2O (2×5 mL). Dry the combined organic layers (anhydr MgSO4) and rotary evaporate (40° C.) to yield 4.9 mg (9.6%) of 5-chloromethyl-nicotinonitrile as a yellow film. MS (m/z): 152.
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1 mL
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45 mg
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1 mL
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12 mL
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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